2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide is an organic compound that features a naphthalene ring and a phenylpropyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent (e.g., bromine) to form 2-bromonaphthalene. This intermediate is then reacted with a suitable nucleophile (e.g., sodium hydroxide) to form naphthalen-2-ol.
Acylation: Naphthalen-2-ol is then acylated using an acyl chloride (e.g., acetyl chloride) to form 2-(naphthalen-2-yloxy)acetyl chloride.
Amidation: The final step involves the reaction of 2-(naphthalen-2-yloxy)acetyl chloride with 3-phenylpropylamine under basic conditions (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and amide functionalities.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The naphthalene and phenylpropyl groups could facilitate binding to hydrophobic pockets, while the amide linkage might participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-N-(2-phenylethyl)acetamide: Similar structure but with a shorter alkyl chain.
2-(Naphthalen-2-yloxy)-N-(4-phenylbutyl)acetamide: Similar structure but with a longer alkyl chain.
2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)propionamide: Similar structure but with a different acyl group.
Uniqueness
2-(Naphthalen-2-yloxy)-N-(3-phenylpropyl)acetamide is unique due to its specific combination of a naphthalene ring and a phenylpropyl group linked through an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c23-21(22-14-6-9-17-7-2-1-3-8-17)16-24-20-13-12-18-10-4-5-11-19(18)15-20/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,22,23) |
InChI Key |
QEMYOQYKWHFODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.